molecular formula C19H20O B14224955 (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one CAS No. 824390-76-3

(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one

Cat. No.: B14224955
CAS No.: 824390-76-3
M. Wt: 264.4 g/mol
InChI Key: JPVLYOAMTSRVAK-PKOBYXMFSA-N
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Description

(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one is an organic compound characterized by its cyclopentanone core substituted with phenyl and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, benzaldehyde, and phenylethyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one: shares structural similarities with other cyclopentanone derivatives and phenyl-substituted compounds.

    Examples: Cyclopentanone, benzylcyclopentanone, and phenylcyclopentanone.

Uniqueness

    Structural Features: The combination of phenyl and phenylethyl groups on the cyclopentanone core is unique, providing distinct chemical and biological properties.

    Applications: Its specific structural features make it suitable for specialized applications in research and industry.

Properties

CAS No.

824390-76-3

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

(2S,3S)-2-phenyl-3-(2-phenylethyl)cyclopentan-1-one

InChI

InChI=1S/C19H20O/c20-18-14-13-17(12-11-15-7-3-1-4-8-15)19(18)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2/t17-,19+/m0/s1

InChI Key

JPVLYOAMTSRVAK-PKOBYXMFSA-N

Isomeric SMILES

C1CC(=O)[C@@H]([C@H]1CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)C(C1CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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